molecular formula C14H12 B7821643 Stilbene

Stilbene

Cat. No.: B7821643
M. Wt: 180.24 g/mol
InChI Key: PJANXHGTPQOBST-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,2-ethenediyl)bis- is an organic compound with the molecular formula C14H12. It is also known as trans-stilbene. This compound is characterized by the presence of two benzene rings connected by a double bond (ethenediyl group). It is a white crystalline solid that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, 1,1’-(1,2-ethenediyl)bis- can be synthesized through several methods:

    Wittig Reaction: This method involves the reaction of benzaldehyde with a phosphonium ylide to form the desired compound.

    McMurry Coupling: This method involves the coupling of benzaldehyde using titanium reagents under reductive conditions.

Industrial Production Methods

Industrial production of Benzene, 1,1’-(1,2-ethenediyl)bis- typically involves the Wittig reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzene, 1,1’-(1,2-ethenediyl)bis- can undergo oxidation reactions to form benzophenone derivatives.

    Reduction: It can be reduced to form bibenzyl.

    Substitution: The compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen in the presence of a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.

Major Products

    Oxidation: Benzophenone derivatives.

    Reduction: Bibenzyl.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Benzene, 1,1’-(1,2-ethenediyl)bis- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It is used in the study of molecular interactions and as a fluorescent probe.

    Industry: It is used in the manufacture of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-ethenediyl)bis- involves its interaction with molecular targets through its double bond and benzene rings. It can participate in various chemical reactions, such as addition and substitution, due to the presence of the double bond. The benzene rings provide stability and facilitate interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-(1,2-ethanediyl)bis-:

    Benzene, 1,1’-(1,2-dimethyl-1,2-ethenediyl)bis-: This compound has additional methyl groups attached to the ethenediyl group.

Uniqueness

Benzene, 1,1’-(1,2-ethenediyl)bis- is unique due to the presence of the double bond, which imparts distinct chemical properties and reactivity compared to its similar compounds. This double bond allows for specific reactions, such as addition and polymerization, which are not possible with its saturated counterparts.

Properties

IUPAC Name

stilbene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANXHGTPQOBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060424
Record name Stilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-59-0
Record name Stilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-(1,2-ethenediyl)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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